Benzoate d'éthyle 3-(trifluorométhyl)

Vue d'ensemble

Description

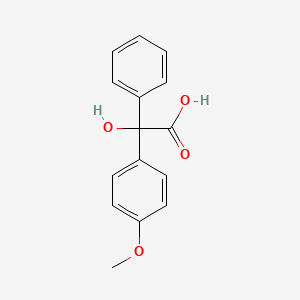

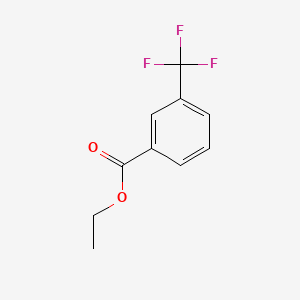

Ethyl 3-(trifluoromethyl)benzoate (ETMB) is an organic compound derived from benzoic acid and trifluoromethyl group. It is a colorless liquid with a strong odor and a boiling point of 118°C. The compound is soluble in organic solvents such as ethanol and acetone, and is used in a variety of industrial, pharmaceutical and agricultural applications.

Applications De Recherche Scientifique

Produits pharmaceutiques

Benzoate d'éthyle 3-(trifluorométhyl): est utilisé dans l'industrie pharmaceutique en raison de son groupe trifluorométhyl, qui est une caractéristique commune de nombreux médicaments approuvés par la FDA . Ce groupe est connu pour sa capacité à influencer les propriétés pharmacocinétiques des molécules, telles que leur stabilité métabolique et leur perméabilité membranaire. Le composé peut servir de précurseur dans la synthèse de diverses molécules pharmacologiquement actives, notamment celles ayant des activités anti-inflammatoires, analgésiques et antifongiques.

Produits agrochimiques

Dans la recherche agrochimique, Benzoate d'éthyle 3-(trifluorométhyl) est apprécié pour son potentiel à créer des composés halogénés, qui constituent une part importante des nouveaux agrochimiques . L'introduction d'atomes d'halogène, en particulier de fluor, peut améliorer l'activité et la stabilité des pesticides et des herbicides, faisant de ce composé un intermédiaire clé dans le développement de nouvelles formulations.

Science des matériaux

Le domaine de la science des matériaux tire parti du Benzoate d'éthyle 3-(trifluorométhyl) grâce à son application dans la synthèse de polymères et de revêtements . Le groupe trifluorométhyl peut conférer des propriétés souhaitables telles qu'une stabilité thermique accrue et une résistance chimique, qui sont cruciales pour les matériaux exposés à des environnements difficiles.

Synthèse organique

Benzoate d'éthyle 3-(trifluorométhyl): joue un rôle important en synthèse organique. Il est impliqué dans diverses réactions, notamment l'activation de la liaison C–F et la substitution nucléophile, servant de brique de construction polyvalente pour construire des molécules organiques complexes .

Chimie analytique

En chimie analytique, Benzoate d'éthyle 3-(trifluorométhyl) est utilisé comme composé standard ou de référence dans l'analyse chromatographique et la spectrométrie de masse . Son groupe trifluorométhyl distinct aide à l'identification et à la quantification de composés similaires dans des mélanges complexes.

Biochimie

En biochimie, Benzoate d'éthyle 3-(trifluorométhyl) est utilisé dans la recherche en protéomique. Il peut être utilisé pour modifier les peptides et les protéines, modifiant ainsi leurs propriétés et leurs interactions, ce qui est essentiel pour comprendre les processus biologiques et concevoir des composés bioactifs .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Ethyl 3-(trifluoromethyl)benzoate is a complex chemical compound with a molecular weight of 218.18

Biochemical Pathways

It’s known that compounds with trifluoromethyl groups can have various effects on biochemical pathways

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . The impact of these properties on the compound’s bioavailability is an area of ongoing research.

Action Environment

Analyse Biochimique

Biochemical Properties

Ethyl 3-(trifluoromethyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group is known for its strong electron-withdrawing nature, which can influence the reactivity of the compound. Ethyl 3-(trifluoromethyl)benzoate has been shown to interact with enzymes such as catechol-2,3-dioxygenase and catechol-1,2-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions are crucial for the compound’s role in metabolic pathways and its overall biochemical activity.

Cellular Effects

Ethyl 3-(trifluoromethyl)benzoate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with lipid kinases, such as PI3Ks, plays a role in cell proliferation, apoptosis, motility, and cell invasion . Additionally, Ethyl 3-(trifluoromethyl)benzoate can impact glucose metabolism, further highlighting its significance in cellular processes.

Molecular Mechanism

The molecular mechanism of Ethyl 3-(trifluoromethyl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s interaction with catechol-2,3-dioxygenase results in moderate turnover rates, while catechol-1,2-dioxygenase is strongly inhibited by the compound . These interactions at the molecular level are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(trifluoromethyl)benzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions

Metabolic Pathways

Ethyl 3-(trifluoromethyl)benzoate is involved in several metabolic pathways. It interacts with enzymes such as catechol-2,3-dioxygenase and catechol-1,2-dioxygenase, which are part of the methyl benzoate pathway in Pseudomonas putida . The compound’s metabolism results in the formation of products like 3-TFM-1,2-dihydroxy-2-hydrobenzoate and 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate . These metabolic pathways highlight the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of Ethyl 3-(trifluoromethyl)benzoate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Ethyl 3-(trifluoromethyl)benzoate is essential for elucidating its biochemical effects and mechanisms of action .

Propriétés

IUPAC Name |

ethyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNBTKIAHHECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227592 | |

| Record name | Ethyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76783-59-0 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76783-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076783590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76783-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.